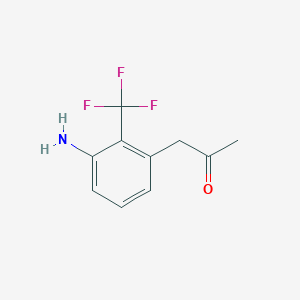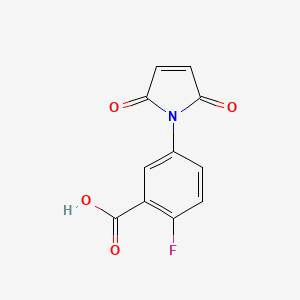![molecular formula C22H16Cl2N2O4S2 B14067688 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide CAS No. 167321-71-3](/img/structure/B14067688.png)
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with sulfonamide and chlorophenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is prepared through electrophilic aromatic substitution reactions.
Introduction of the sulfonamide group: The sulfonamide group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Chlorination: The chlorophenyl groups are added through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine: Research into its potential as a pharmaceutical agent includes investigations into its anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of specialty chemicals and materials, particularly in the field of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chlorophenyl groups may engage in hydrophobic interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide include:
4-chloro-N-(4-chlorophenyl)benzenesulfonamide: Lacks the naphthalene ring, making it less complex.
Naphthalene-1-sulfonamide derivatives: These compounds share the naphthalene core but differ in their substituents.
Chlorophenyl sulfonamides: Similar in having chlorophenyl and sulfonamide groups but vary in their overall structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
167321-71-3 |
|---|---|
Molecular Formula |
C22H16Cl2N2O4S2 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H16Cl2N2O4S2/c23-15-5-9-17(10-6-15)31(27,28)25-21-13-14-22(20-4-2-1-3-19(20)21)26-32(29,30)18-11-7-16(24)8-12-18/h1-14,25-26H |
InChI Key |
XNUCDMDHVWJDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


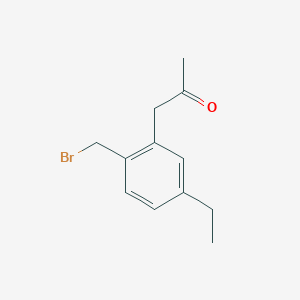
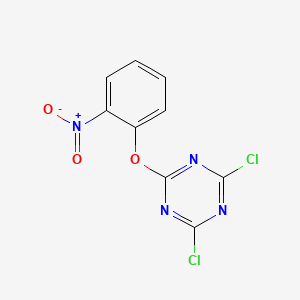
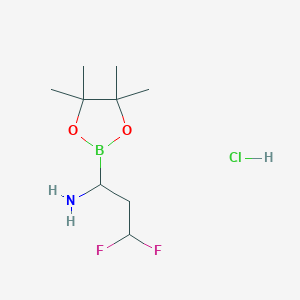
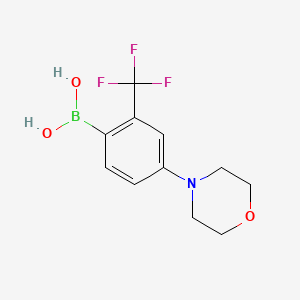
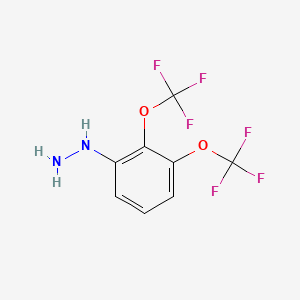
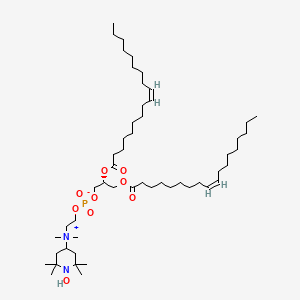
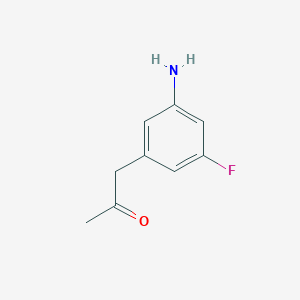
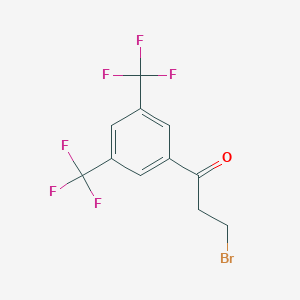
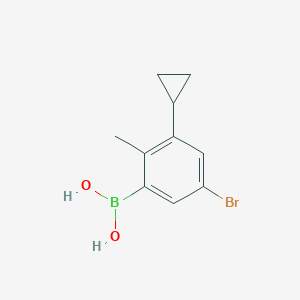
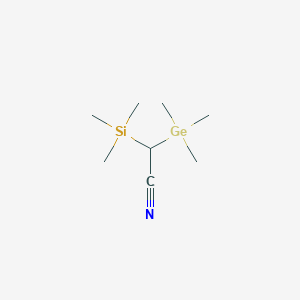
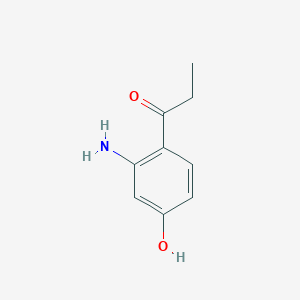
![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
